Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of various reagents and catalysts to achieve the desired thiophene structure.
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on the availability of starting materials, cost-effectiveness, and desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[[2-(4-bromophenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO4S/c1-3-27-22(26)20-18(15-6-4-14(2)5-7-15)13-29-21(20)24-19(25)12-28-17-10-8-16(23)9-11-17/h4-11,13H,3,12H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDIEPLKYWVZNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374085-59-3 | |
Record name | ET 2-(((4-BROMOPHENOXY)ACETYL)AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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